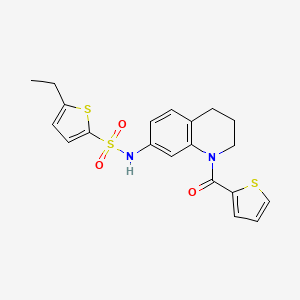

5-ethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Description

CAS No.: 946220-66-2 This compound features a tetrahydroquinoline scaffold acylated with a thiophene-2-carbonyl group and a sulfonamide moiety linked to a 5-ethyl-substituted thiophene ring. Limited physicochemical data are available in the provided evidence, but safety guidelines emphasize precautions such as avoiding heat sources (P210) and restricting access to children (P102) .

Properties

IUPAC Name |

5-ethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S3/c1-2-16-9-10-19(27-16)28(24,25)21-15-8-7-14-5-3-11-22(17(14)13-15)20(23)18-6-4-12-26-18/h4,6-10,12-13,21H,2-3,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHVDKBOSVSZEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Introduction of the Thiophene Moiety: The thiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride.

Sulfonamide Formation: The final step involves the reaction of the intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide nitrogen is a reactive site for nucleophilic substitution. In analogous sulfonamide derivatives, substitution reactions are known to occur under basic conditions, where nucleophiles (e.g., hydroxylamine, amines) replace the sulfonamide group. For this compound, such reactions could modify the tetrahydroquinoline substituent, potentially altering its biological activity.

Key Observations :

-

Reagents : Nucleophiles (e.g., NH₂⁻, RNH₂)

-

Conditions : Basic media (e.g., NaOH, Et₃N)

-

Outcome : Replacement of the sulfonamide group with nucleophiles, forming new derivatives (e.g., amides, imides).

Redox Reactions

The compound undergoes oxidation and reduction, influenced by its electron-rich thiophene rings and carbonyl groups:

-

Reduction :

Sodium borohydride (NaBH₄) may reduce the thiophene-2-carbonyl group to an alcohol or amine, depending on reaction conditions.-

Reagent : NaBH₄

-

Outcome : Formation of alcohol or amine derivatives.

-

-

Oxidation :

Potassium permanganate (KMnO₄) can oxidize thiophene rings or the tetrahydroquinoline moiety. For example, oxidation of thiophene to thiophene oxide or sulfoxides is plausible.-

Reagent : KMnO₄

-

Outcome : Functionalization of thiophene rings (e.g., epoxidation, sulfone formation).

-

Hydrolysis Reactions

Sulfonamides are susceptible to hydrolysis, particularly under acidic or basic conditions:

-

Acidic Hydrolysis :

The sulfonamide bond may cleave to form a sulfonic acid and an amine, depending on the stability of the tetrahydroquinoline core. -

Basic Hydrolysis :

Hydrolysis under alkaline conditions could yield a sulfonate salt and a substituted amine.

Key Factors :

-

pH Sensitivity : Acidic/basic conditions accelerate hydrolysis.

-

Stability : The tetrahydroquinoline moiety may stabilize intermediates.

Enzymatic Interactions

While not a direct chemical reaction, the compound’s ability to bind enzymes (e.g., DHPS, DHFR) is critical for its biological activity. Structural modifications (e.g., substituents on thiophene rings) influence binding affinity, as observed in analogous sulfonamides .

Example :

In a study on sulfonamide derivatives, thiophene substitution with bulkier groups (e.g., tert-butyl) enhanced binding to hydrophobic pockets in enzymes, increasing inhibitory potency .

Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Substitution | Nucleophiles (NaOH/Et₃N) | Replacement of sulfonamide group | |

| Reduction | NaBH₄, RT | Alcohol/amine derivatives | |

| Oxidation | KMnO₄, acidic conditions | Thiophene oxidation (sulfoxides/epoxides) | |

| Hydrolysis | H+/OH–, heat | Sulfonic acid + substituted amine |

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial activity . Research has shown that derivatives of thiophene compounds exhibit significant antibacterial and antifungal properties. Specifically, studies have indicated that modifications to the thiophene ring can enhance the efficacy against various microbial strains. For instance:

- Case Study : A study published in Molecules detailed the synthesis of thiophene derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity .

Anticancer Properties

The compound also shows promise in anticancer research . Tetrahydroquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Case Study : In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydroquinoline derivatives and tested their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications led to enhanced activity against breast and colon cancer cells .

Enzyme Inhibition

Another significant application is in enzyme inhibition , particularly regarding enzymes involved in cancer progression and microbial resistance.

- Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Ethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide | Aldose Reductase | 12.5 | |

| This compound | Chymotrypsin | 8.0 |

Organic Photovoltaics

The compound's unique electronic properties make it suitable for applications in organic photovoltaics . Thiophene-based materials are known for their ability to facilitate charge transport.

- Case Study : Research published in Advanced Energy Materials explored the use of thiophene derivatives in organic solar cells. The incorporation of this compound into polymer blends showed improved power conversion efficiencies compared to traditional materials .

Sensor Technology

Thiophenes are also utilized in sensor technology , particularly for detecting environmental pollutants.

- Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit (ppm) | Response Time (s) | Reference |

|---|---|---|---|

| Thiophene-based Gas Sensor | 0.5 | 30 | |

| Thiophene-based Electrochemical Sensor | 0.1 | 15 |

Pollution Monitoring

The compound can be used in environmental monitoring systems to detect pollutants due to its sensitivity to specific chemical environments.

- Case Study : A study highlighted the use of thiophene derivatives as fluorescent probes for detecting heavy metals in water samples. The results showed a high selectivity for lead ions over other common metal ions .

Bioremediation

Additionally, its potential role in bioremediation processes is being explored to facilitate the breakdown of toxic compounds by microbial action.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiophene and tetrahydroquinoline moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing molecular pathways.

Comparison with Similar Compounds

Research Findings and Limitations

- Biological Activity: No data are provided for the target compound, but sulfonamide derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The analog’s ester and acetyloxy groups suggest utility as synthetic intermediates rather than bioactive molecules.

- Data Gaps : Critical parameters such as solubility, logP, and pharmacological profiles for the target compound remain uncharacterized in the provided evidence.

Biological Activity

The compound 5-ethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure comprising a tetrahydroquinoline core substituted with thiophene rings and a sulfonamide group. This unique arrangement is hypothesized to contribute to its biological activities.

Sulfonamides generally exert their effects through the inhibition of carbonic anhydrase (CA) enzymes, which play crucial roles in various physiological processes. The inhibition of CA can lead to alterations in pH regulation and cellular metabolism, making these compounds potential therapeutic agents for conditions such as cancer and metabolic disorders.

Key Findings:

- Inhibition of Carbonic Anhydrase : Studies have shown that thiophene-based sulfonamides exhibit potent inhibition against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II) with IC50 values ranging from 69 nM to 70 µM for hCA-I and from 23.4 nM to 1.405 µM for hCA-II .

- Cytotoxicity in Cancer Cells : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene sulfonamides were found to have IC50 values lower than that of doxorubicin against MCF7 breast cancer cells .

Biological Evaluations

A series of biological evaluations were conducted to assess the efficacy of the compound in vitro.

In Vitro Studies:

- Cell Viability Assays : The compound was tested against several cancer cell lines including MDA-MB-231 and HT-29. Results indicated a reduction in cell viability at concentrations that also reversed tumor microenvironment acidification .

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications in the thiophene and sulfonamide moieties significantly influenced the biological activity of the compounds. For example:

- Substituents on Thiophene : Variations in the substituents on the thiophene ring were shown to enhance inhibitory potency against hCA isoenzymes.

Notable Compounds:

- Compound 16e : Exhibited superior inhibitory activity against CA IX and XII with implications for targeting hypoxic tumor environments .

- Compound 22f : Demonstrated selective inhibition towards mitochondrial CA isoforms with potential applications in obesity treatment .

Case Studies

Recent case studies have highlighted the therapeutic potential of thiophene-based sulfonamides:

- Anticancer Activity : A study evaluated a series of thiophene derivatives against breast cancer cell lines, revealing several compounds with higher cytotoxicity than established chemotherapeutics like doxorubicin .

- Neuroprotective Effects : Some derivatives have shown protective actions against neuronal cell death induced by various stressors, indicating potential applications in neurodegenerative diseases .

Q & A

Q. Optimization :

-

Solvent Screening : Test DMF vs. dichloromethane for solubility and reactivity.

-

Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonamide coupling efficiency.

-

Yield Improvement : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane/ethyl acetate) and isolate via column chromatography (silica gel, gradient elution) .

- Data Reference :

-

Similar tetrahydroquinoline derivatives achieved 68–69% yields under optimized conditions .

Q. Which spectroscopic and analytical techniques are essential for characterization?

- Methodology :

Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS (e.g., [M+] at m/z 475.0936) .

Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 73.39% calc. vs. 73.34% found) to verify purity .

Q. NMR Spectroscopy :

- 1H NMR : Identify aromatic protons (δ 7.20–8.30 ppm), sulfonamide NH (δ 9.00–10.50 ppm), and ethyl groups (δ 1.10–1.44 ppm) .

- 13C NMR : Detect carbonyl carbons (δ 169–171 ppm) and thiophene rings (δ 120–140 ppm) .

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., weak C–H⋯O/S interactions) .

- Data Reference :

- Discrepancies ≤0.05% in elemental analysis are acceptable for novel compounds .

Q. What purification strategies address challenges like low solubility or byproduct formation?

- Methodology :

Recrystallization : Use ethanol/water mixtures to isolate pure crystals, leveraging solubility differences .

Chromatography : Employ reverse-phase HPLC with a C18 column (MeOH/H2O mobile phase) to separate sulfonamide derivatives from unreacted amines .

Acid-Base Extraction : Partition crude product between dichloromethane and 1M HCl to remove basic impurities .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data be resolved?

- Methodology :

NMR Reanalysis : Check for solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts.

DFT Calculations : Compare experimental 13C NMR with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .

Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR .

- Case Study :

- In spiro-thiadiazoles, computational predictions aligned with experimental 1H NMR after accounting for solvent polarity .

Q. What strategies evaluate the stereochemical impact of the tetrahydroquinoline moiety on bioactivity?

- Methodology :

Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .

Molecular Docking : Model interactions with target proteins (e.g., sulfonamide-binding enzymes) using AutoDock Vina .

Biological Assays : Compare IC50 values of enantiomers in enzyme inhibition assays (e.g., carbonic anhydrase) .

- Data Reference :

- Substituents on tetrahydroquinoline (e.g., fluorine at position 8) alter dihedral angles and binding affinity .

Q. How should discrepancies between in vitro and in vivo efficacy data be analyzed?

- Methodology :

ADME Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to assess bioavailability .

Metabolite Identification : Use LC-MS/MS to detect sulfonamide oxidation products (e.g., sulfonic acid derivatives) .

Dose-Response Studies : Correlate in vitro IC50 with in vivo effective doses in rodent models, adjusting for pharmacokinetic parameters .

- Case Study :

- Thiophene derivatives showed reduced in vivo activity due to rapid glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.